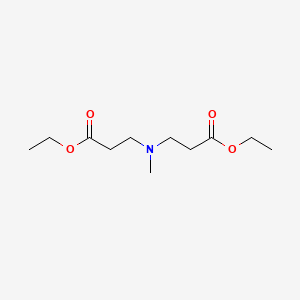

N,N-Di-(beta-carboethoxyethyl)methylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69093. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-[(3-ethoxy-3-oxopropyl)-methylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-4-15-10(13)6-8-12(3)9-7-11(14)16-5-2/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXZUPKSEIKZASL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN(C)CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10281303 | |

| Record name | N,N-Di-(beta-carboethoxyethyl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10281303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6315-60-2 | |

| Record name | N-(3-Ethoxy-3-oxopropyl)-N-methyl-β-alanine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6315-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 69093 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006315602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6315-60-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69093 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6315-60-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Di-(beta-carboethoxyethyl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10281303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-Alanine, N-(3-ethoxy-3-oxopropyl)-N-methyl-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.463 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N,N-Di-(beta-carboethoxyethyl)methylamine

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of N,N-Di-(beta-carboethoxyethyl)methylamine, a tertiary amine with significant potential in chemical synthesis and drug development. This document is intended for researchers, scientists, and professionals in related fields who require a detailed understanding of this compound.

Introduction and Chemical Identity

This compound, also known by its IUPAC name diethyl 3,3'-(methylazanediyl)dipropanoate, is a diester and a tertiary amine. Its chemical structure features a central methylamino group to which two carboethoxyethyl chains are attached. This structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry where it can serve as a building block for various active pharmaceutical ingredients.

The chemical identity of this compound is well-established with the CAS number 6315-60-2. Its molecular formula is C₁₁H₂₁NO₄, and it has a molecular weight of 231.29 g/mol .

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical properties of this compound are summarized in the table below. It is important to note that some of these values are estimates and should be used with this consideration in mind. The compound is typically a colorless to light yellow liquid at room temperature.[1]

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁NO₄ | |

| Molecular Weight | 231.29 g/mol | |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 373.37 °C (rough estimate) | [1] |

| Density | 1.0172 g/cm³ | [1] |

| Refractive Index | 1.4421 (estimate) | [1] |

| pKa | 7.91 ± 0.50 (Predicted) | |

| XLogP3-AA | 0.6 | [2] |

| Topological Polar Surface Area | 55.8 Ų | |

| Rotatable Bond Count | 10 | |

| Hydrogen Bond Acceptor Count | 5 |

Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely available in the public domain. However, based on its chemical structure, the expected spectroscopic features can be predicted.

¹H NMR Spectroscopy (Predicted)

A ¹H NMR spectrum would be expected to show the following signals:

-

A singlet for the N-CH₃ protons.

-

Two triplets for the -N-CH₂- protons.

-

Two triplets for the -CH₂-C(=O) protons.

-

A quartet for the -O-CH₂- protons of the ethyl ester group.

-

A triplet for the -CH₃ protons of the ethyl ester group.

For comparison, the ¹H NMR spectrum of a similar compound, Diethyl 3,3'-Iminodipropionate, shows characteristic peaks that can provide insight into the expected chemical shifts.[3]

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is expected to display distinct signals for each unique carbon environment:

-

A signal for the N-CH₃ carbon.

-

Signals for the two pairs of methylene (-CH₂-) carbons in the ethyl chains attached to the nitrogen.

-

A signal for the carbonyl (-C=O) carbon.

-

Signals for the methylene (-O-CH₂-) and methyl (-CH₃) carbons of the ethyl ester groups.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound would be characterized by the following absorption bands:

-

Strong C=O stretching vibration from the ester functional groups, typically in the range of 1735-1750 cm⁻¹.

-

C-O stretching vibrations from the ester groups.

-

C-N stretching vibrations.

-

C-H stretching and bending vibrations from the methyl and methylene groups.

Mass Spectrometry (Predicted)

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 231. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅), the carboethoxy group (-COOC₂H₅), and cleavage of the C-N bonds.

Synthesis Methodology

The primary and most efficient method for the synthesis of this compound is the Michael addition of methylamine to ethyl acrylate.[4][5] This reaction is a conjugate addition of a nucleophile (methylamine) to an α,β-unsaturated carbonyl compound (ethyl acrylate).

Caption: Synthesis of this compound via Michael Addition.

Experimental Protocol: Michael Addition

The following is a generalized, self-validating protocol for the synthesis of this compound.

Materials:

-

Methylamine (solution in a suitable solvent, e.g., THF or water)

-

Ethyl acrylate

-

A suitable solvent (e.g., ethanol, methanol, or solvent-free)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Condenser (if heating is required)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methylamine in the chosen solvent. If performing the reaction neat, add the methylamine solution directly to the flask.

-

Addition of Ethyl Acrylate: Slowly add ethyl acrylate to the stirred methylamine solution. The molar ratio should be at least 2:1 of ethyl acrylate to methylamine to ensure the formation of the di-substituted product. The addition is often exothermic, so it may be necessary to cool the reaction mixture in an ice bath to control the temperature.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). In some cases, gentle heating may be required to drive the reaction to completion. Microwave irradiation has also been shown to significantly decrease reaction times and improve yields for similar Michael additions.[6]

-

Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices:

-

Solvent: The choice of solvent can influence the reaction rate and selectivity. Protic solvents like ethanol can facilitate the proton transfer steps in the Michael addition mechanism. However, solvent-free conditions are often preferred for their environmental benefits and can lead to higher reaction rates.[5]

-

Stoichiometry: A molar excess of ethyl acrylate is used to favor the formation of the desired N,N-disubstituted product over the mono-adduct.

-

Temperature Control: The initial cooling is crucial to manage the exothermicity of the reaction, preventing side reactions and ensuring safety.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Users should wear personal protective equipment, including safety goggles, gloves, and a lab coat.

While a specific safety data sheet (SDS) for this compound should always be consulted, general hazards associated with similar tertiary amines and esters include:

-

Skin and eye irritation.

-

Potential for respiratory tract irritation if inhaled.

-

Flammability.

Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

Applications and Future Directions

This compound is a versatile intermediate with applications in:

-

Pharmaceutical Synthesis: As a scaffold for the synthesis of nitrogen-containing heterocyclic compounds and other complex molecules with potential biological activity.

-

Polymer Chemistry: As a monomer or cross-linking agent in the production of specialty polymers.

-

Agrochemicals: As a precursor for the synthesis of pesticides and herbicides.

The presence of two ester functional groups and a tertiary amine allows for a wide range of chemical transformations, making this compound a valuable tool for synthetic chemists. Future research may focus on the development of novel catalysts to further enhance the efficiency and selectivity of its synthesis and its application in the creation of new materials and therapeutic agents.

References

- 1. chembk.com [chembk.com]

- 2. Diethyl 3,3'-(phenethylazanediyl)dipropionate | C18H27NO4 | CID 2724140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Characterization of N,N-Di-(beta-carboethoxyethyl)methylamine

Executive Summary

This technical guide provides a detailed examination of N,N-Di-(beta-carboethoxyethyl)methylamine, a versatile tertiary amine and diester compound. The primary focus is on its efficient synthesis via the aza-Michael addition reaction, a cornerstone of modern organic chemistry. We will explore the mechanistic underpinnings of this synthesis, present a field-tested experimental protocol, and detail a comprehensive characterization workflow using modern analytical techniques including NMR, IR, and Mass Spectrometry. Furthermore, this guide illuminates the compound's significance as a pivotal intermediate in the development of advanced materials, particularly pH-responsive and biodegradable poly(β-amino esters) (PBAEs) utilized in cutting-edge drug and gene delivery systems. This document is intended for researchers and professionals in organic synthesis, materials science, and pharmaceutical development.

Introduction: The Significance of β-Amino Esters

β-amino acids and their ester derivatives are a critical class of molecules in organic and medicinal chemistry.[1] Their structural motifs are found in numerous natural products and serve as versatile building blocks for the synthesis of pharmaceuticals, chiral ligands, and β-lactams.[1] this compound, also known as diethyl 3,3'-(methylazanediyl)dipropanoate, is a prominent member of this family.[2] With a molecular formula of C₁₁H₂₁NO₄ and a molecular weight of 231.29 g/mol , this compound features a central tertiary amine flanked by two ethyl propanoate chains.[3][4]

The strategic placement of both a nucleophilic/basic amine and two electrophilic ester groups makes it a highly valuable difunctional intermediate. Its primary utility lies in its role as a monomer for the synthesis of poly(β-amino esters) (PBAEs), a class of biodegradable polymers that are revolutionizing the field of drug and gene delivery.[5][6] The tertiary amine within the polymer backbone provides a pH-responsive character essential for endosomal escape, while the ester linkages ensure the polymer can degrade hydrolytically into smaller, biocompatible molecules.[5] This guide provides the foundational knowledge for the synthesis and validation of this key chemical building block.

Synthesis: A Double Aza-Michael Addition

The most efficient and atom-economical route to this compound is the double conjugate addition of methylamine to ethyl acrylate. This reaction, a specific type of aza-Michael addition, is a powerful C-N bond-forming reaction that proceeds under mild conditions, often without the need for a catalyst.[7][8]

Mechanistic Rationale

The reaction mechanism involves the nucleophilic attack of the primary amine (methylamine) onto the β-carbon of the α,β-unsaturated ester (ethyl acrylate). This initial addition forms a mono-adduct, a secondary amine. Because the resulting secondary amine is still nucleophilic and the reaction is typically performed with an excess of ethyl acrylate, a second Michael addition occurs rapidly to yield the final tertiary amine product.[8] The reaction is often performed neat (solvent-free) or in a protic solvent like ethanol, and can be accelerated by microwave irradiation, which significantly reduces reaction times and can improve yields.[7][9] The choice of methylamine and ethyl acrylate as starting materials is driven by their commercial availability, low cost, and high reactivity in this transformation.

Synthesis and Purification Workflow

The overall process from starting materials to the purified product is outlined below. The workflow emphasizes a straightforward reaction setup followed by a standard workup and purification by vacuum distillation to remove unreacted starting materials and any minor byproducts.

Caption: Workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocol: Synthesis

-

Reagents & Equipment:

-

Methylamine (40% solution in water)

-

Ethyl acrylate (≥99%)

-

Round-bottom flask equipped with a magnetic stir bar and an addition funnel

-

Ice-water bath

-

Standard laboratory glassware for workup

-

-

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and placed in an ice-water bath, add 38.8 g (0.5 mol) of a 40% aqueous solution of methylamine.

-

Begin vigorous stirring and slowly add 100.1 g (1.0 mol) of ethyl acrylate dropwise via an addition funnel over a period of 60-90 minutes. Causality: The reaction is exothermic; slow addition and external cooling are crucial to prevent a runaway reaction and minimize side-product formation.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting materials are consumed.

-

Detailed Experimental Protocol: Purification

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the product with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

The resulting crude oil is then purified by vacuum distillation. The product is typically collected as a colorless to pale yellow oil. Trustworthiness: Vacuum distillation is a self-validating purification method for liquids with different boiling points, effectively separating the higher-boiling product from any remaining lower-boiling starting materials.

Comprehensive Characterization

A rigorous analytical workflow is essential to confirm the identity, structure, and purity of the synthesized this compound. The combination of spectroscopic methods provides a complete and unambiguous structural elucidation.

Caption: The chemical structure of this compound.

Physical and Spectroscopic Data Summary

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₁NO₄ | [3][4] |

| Molecular Weight | 231.29 g/mol | [2][3] |

| Appearance | Colorless to pale yellow oil | |

| Boiling Point | ~115-120 °C at 1 mmHg | |

| ¹H NMR (CDCl₃, 400 MHz) | See Section 3.2 for detailed assignment | [10] |

| ¹³C NMR (CDCl₃, 100 MHz) | See Section 3.2 for detailed assignment | [10] |

| IR (Neat, cm⁻¹) | ~1735 (C=O, ester), ~1180 (C-O, ester) | [11][12] |

| MS (EI), m/z | 231 [M]⁺, 216 [M-CH₃]⁺, 186 [M-OC₂H₅]⁺, 158 [M-COOC₂H₅]⁺ | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.

-

¹H NMR: The proton NMR spectrum is highly characteristic.

-

δ 4.1 ppm (quartet, 4H): The four protons of the two -O-CH₂ -CH₃ groups. They are split by the adjacent methyl group (3 protons + 1 = 4 lines).

-

δ 2.7 ppm (triplet, 4H): The four protons of the two -N-CH₂ -CH₂- groups. They are split by the adjacent methylene group (2 protons + 1 = 3 lines).

-

δ 2.5 ppm (triplet, 4H): The four protons of the two -CH₂-CH₂ -C=O groups. They are split by the adjacent methylene group (2 protons + 1 = 3 lines).

-

δ 2.3 ppm (singlet, 3H): The three protons of the N-CH₃ group. There are no adjacent protons, so it appears as a singlet.

-

δ 1.2 ppm (triplet, 6H): The six protons of the two -O-CH₂-CH₃ groups. They are split by the adjacent methylene group (2 protons + 1 = 3 lines).

-

-

¹³C NMR: The carbon spectrum confirms the carbon framework.

-

δ 172 ppm: Carbonyl carbon of the ester groups.

-

δ 60 ppm: Methylene carbon of the ethyl ester (-C H₂-O).

-

δ 51 ppm: Methylene carbon alpha to the nitrogen (-C H₂-N).

-

δ 49 ppm: Methyl carbon on the nitrogen (N-C H₃).

-

δ 32 ppm: Methylene carbon alpha to the carbonyl (-C H₂-C=O).

-

δ 14 ppm: Methyl carbon of the ethyl ester (-CH₂-C H₃).

-

Infrared (IR) Spectroscopy

The IR spectrum is used to verify the presence of key functional groups.

-

~2980-2850 cm⁻¹: Aliphatic C-H stretching vibrations from the methyl and methylene groups.

-

~1735 cm⁻¹: A very strong and sharp absorption characteristic of the C=O (carbonyl) stretch of the saturated ester groups.[12] Its presence is a key indicator of a successful reaction.

-

~1180 cm⁻¹: A strong C-O stretching vibration, also characteristic of the ester functionality.[11]

-

The absence of N-H stretching bands (typically ~3300-3500 cm⁻¹) confirms the formation of the tertiary amine.[12]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion Peak ([M]⁺): The spectrum will show a clear molecular ion peak at a mass-to-charge ratio (m/z) of 231, corresponding to the molecular formula C₁₁H₂₁NO₄.[4]

-

Key Fragmentation: Common fragmentation pathways include the loss of an ethoxy group (-OC₂H₅) to give a peak at m/z 186, or cleavage alpha to the nitrogen atom, which is a characteristic fragmentation pattern for amines.

Applications in Drug Development and Materials Science

While not a drug itself, this compound is a foundational component for creating sophisticated drug delivery vehicles.

Monomer for Poly(β-amino ester)s (PBAEs)

The most significant application is its use, after hydrolysis or transesterification, as a monomer in the synthesis of Poly(β-amino ester)s. PBAEs are a leading class of non-viral vectors for gene therapy and drug delivery.[5][13]

-

pH-Responsiveness: The tertiary amine in the polymer backbone has a pKa that allows it to become protonated in the acidic environment of the endosome (~pH 5.5-6.5).[5] This charge acquisition leads to osmotic swelling and rupture of the endosome, releasing the therapeutic payload (like siRNA or DNA) into the cytoplasm. This is known as the "proton sponge" effect.

-

Biodegradability: The ester bonds in the PBAE backbone are susceptible to hydrolysis under physiological conditions, breaking the polymer down into small, non-toxic, and easily cleared byproducts.[6] This prevents long-term accumulation and associated toxicity.

Caption: Conceptual workflow of PBAE-mediated intracellular drug delivery.

Conclusion

This compound is a compound of significant synthetic utility. Its preparation via a double aza-Michael addition is a robust, high-yielding, and scalable process. The structural identity and purity of the product can be unequivocally confirmed through a standard suite of analytical techniques, including NMR, IR, and mass spectrometry. The true value of this molecule is realized in its application as a precursor to advanced functional materials, most notably the biodegradable and pH-responsive poly(β-amino esters) that hold immense promise for the future of targeted therapies and genetic medicine. This guide provides the essential scientific and practical knowledge for its confident synthesis and application in the research and development landscape.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 6315-60-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. PubChemLite - this compound (C11H21NO4) [pubchemlite.lcsb.uni.lu]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Hydrolytically degradable Poly (β-amino ester) resins with tunable degradation for 3D printing by projection micro-stereolithography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound(6315-60-2) 1H NMR spectrum [chemicalbook.com]

- 11. infrared spectrum of methylamine CH5N CH3NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. infrared spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to CAS 6315-60-2: Properties and Applications in Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of Linkers in Targeted Protein Degradation

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere inhibition to inducing the selective degradation of disease-causing proteins.[1] These heterobifunctional molecules orchestrate the hijacking of the cell's ubiquitin-proteasome system by forming a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[2] This proximity, mediated by the PROTAC, leads to the ubiquitination and subsequent degradation of the POI. The architecture of a PROTAC is tripartite, consisting of a ligand for the POI (the "warhead"), a ligand for an E3 ligase, and a chemical linker tethering the two. While the ligands provide specificity, the linker is a critical determinant of the PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[3]

This guide provides a comprehensive technical overview of the bifunctional linker molecule with CAS number 6315-60-2, chemically known as N,N-Di-(beta-carboethoxyethyl)methylamine or Diethyl 3,3'-(methylazanediyl)dipropanoate. We will delve into its chemical and physical properties, synthesis, and its strategic application in the construction of potent PROTACs, offering insights into the causality behind its use in drug discovery and development.

Part 1: Core Properties of this compound (CAS 6315-60-2)

This compound is a tertiary amine featuring two ethyl ester functionalities. This structure imparts a degree of flexibility, making it a suitable component for PROTAC linkers that need to span the distance between the target protein and the E3 ligase.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 6315-60-2 | [4] |

| Molecular Formula | C₁₁H₂₁NO₄ | [4] |

| Molecular Weight | 231.29 g/mol | [4] |

| Canonical SMILES | CCOC(=O)CCN(C)CCC(=O)OCC | [4] |

| InChIKey | OXZUPKSEIKZASL-UHFFFAOYSA-N | [4] |

| Appearance | Liquid | MedChemExpress |

| Predicted pKa | 7.91 ± 0.50 | [4] |

| Predicted XLogP3-AA | 0.6 | [5] |

| Topological Polar Surface Area | 55.8 Ų | [4] |

| Rotatable Bond Count | 10 | [4] |

| Hydrogen Bond Acceptor Count | 5 | [4] |

Note: Some properties are predicted based on computational models.

Spectral Data

Part 2: Synthesis and Characterization

The synthesis of this compound is typically achieved through a Michael addition reaction. This reaction is a versatile method for forming carbon-carbon and carbon-heteroatom bonds.[8][9]

Synthetic Pathway: Michael Addition

The most common and efficient route for the synthesis of this compound is the double Michael addition of methylamine to ethyl acrylate.[8][10] In this reaction, the nucleophilic methylamine attacks the β-carbon of the electron-deficient alkene in ethyl acrylate. The reaction proceeds in two steps, with the initial mono-adduct reacting with a second molecule of ethyl acrylate to yield the final product.

Diagram of the Synthetic Pathway

Caption: Synthesis of this compound via Michael addition.

Experimental Protocol: Synthesis of this compound

The following is a general protocol based on established methods for the Michael addition of amines to acrylates.[11][12]

Materials:

-

Methylamine (solution in a suitable solvent, e.g., THF or methanol)[13]

-

Ethyl acrylate[2]

-

Anhydrous solvent (e.g., methanol, ethanol, or solvent-free)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent (e.g., hexane/ethyl acetate mixture)

Procedure:

-

In a round-bottom flask, dissolve methylamine (1.0 eq) in the chosen solvent. If performing the reaction neat, add the methylamine directly to the flask.

-

Slowly add ethyl acrylate (2.2 eq) to the stirred solution of methylamine at room temperature. The reaction can be exothermic, so controlled addition is recommended.

-

Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight. Progress can be monitored by thin-layer chromatography (TLC). For less reactive amines or to expedite the reaction, heating under reflux may be necessary. Microwave irradiation has also been shown to significantly reduce reaction times and improve yields for similar Michael additions.[11]

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Characterization: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the ester).

Part 3: Application in PROTAC Synthesis

This compound serves as a bifunctional linker, which, after modification, can be used to connect the warhead and the E3 ligase ligand in a PROTAC. The ethyl ester groups provide convenient handles for further chemical transformations, typically hydrolysis to the corresponding diacid, followed by amide bond formation.

Mechanism of Action as a PROTAC Linker

The flexible aliphatic nature of the this compound linker allows for the necessary conformational adjustments to facilitate the formation of a stable and productive ternary complex.[3] The length and composition of the linker are critical for optimizing the degradation efficiency of the resulting PROTAC.[2] A linker that is too short may lead to steric clashes between the target protein and the E3 ligase, preventing complex formation, while a linker that is too long might result in unproductive binding and a decrease in degradation potency.[2]

Diagram of PROTAC Assembly Workflow

Caption: General workflow for incorporating the linker into a PROTAC.

Experimental Protocol: Incorporation into a PROTAC

The following protocol outlines the general steps for utilizing this compound as a linker in PROTAC synthesis.

Step 1: Hydrolysis of the Diethyl Ester to the Diacid This step is necessary to generate carboxylic acid groups for subsequent amide coupling.

Materials:

-

This compound

-

Aqueous base (e.g., lithium hydroxide, sodium hydroxide) or acid (e.g., hydrochloric acid)

-

Solvent (e.g., methanol, THF, water)

-

Acid for neutralization (if using a base for hydrolysis)

Procedure:

-

Dissolve this compound in a suitable solvent mixture (e.g., THF/water or methanol/water).

-

Add an excess of the aqueous base (e.g., 1M LiOH) to the solution.

-

Stir the reaction mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Acidify the reaction mixture with an aqueous acid (e.g., 1M HCl) to a pH of approximately 2-3.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the diacid linker.

Step 2: Sequential Amide Coupling This involves forming an amide bond between one of the carboxylic acid groups of the linker and an amine-functionalized warhead, followed by a second amide coupling with an amine-functionalized E3 ligase ligand.[14][15]

Materials:

-

Diacid linker from Step 1

-

Amine-functionalized warhead (Warhead-NH₂)

-

Amine-functionalized E3 ligase ligand (E3 Ligand-NH₂)

-

Amide coupling reagents (e.g., HATU, HOBt/EDC)

-

A non-nucleophilic base (e.g., DIPEA)

-

Anhydrous aprotic solvent (e.g., DMF, DCM)

Procedure for First Amide Coupling:

-

In a round-bottom flask under an inert atmosphere, dissolve the diacid linker (1.0 eq) in the anhydrous solvent.

-

Add the amide coupling reagents (e.g., HATU, 1.1 eq) and the base (e.g., DIPEA, 2.0 eq).

-

Stir the mixture for a few minutes to activate the carboxylic acid.

-

Add the amine-functionalized warhead (Warhead-NH₂, 1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitored by LC-MS).

-

Purify the resulting mono-amide intermediate by flash column chromatography or preparative HPLC.

Procedure for Second Amide Coupling:

-

Repeat the amide coupling procedure using the purified mono-amide intermediate and the amine-functionalized E3 ligase ligand.

-

Purify the final PROTAC molecule using preparative HPLC.

Characterization of the Final PROTAC: The final PROTAC should be thoroughly characterized to confirm its identity, purity, and biological activity.

-

Structural Confirmation: ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

Purity Assessment: Analytical HPLC.

-

Biological Evaluation: In vitro binding assays, cellular degradation assays (e.g., Western blot or in-cell Westerns to determine DC₅₀ and Dₘₐₓ), and selectivity profiling.[14]

Part 4: Safety and Handling

As a tertiary amine and an ester, this compound requires careful handling in a laboratory setting. Researchers should always consult the Safety Data Sheet (SDS) before use.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids or bases.

-

Spill Response: In case of a spill, absorb with an inert material and dispose of it according to local regulations.

Conclusion

This compound (CAS 6315-60-2) is a valuable and versatile bifunctional linker for the synthesis of PROTACs. Its flexible aliphatic structure and the presence of readily modifiable ethyl ester groups make it a useful tool for drug discovery scientists aiming to optimize the efficacy of their targeted protein degraders. A thorough understanding of its properties, synthesis, and methods of incorporation is essential for the rational design of novel and effective PROTAC-based therapeutics. The experimental protocols and conceptual frameworks provided in this guide are intended to empower researchers in their efforts to harness the full potential of this important chemical entity in the rapidly advancing field of targeted protein degradation.

References

- 1. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. PubChemLite - this compound (C11H21NO4) [pubchemlite.lcsb.uni.lu]

- 6. N,N-DIETHYLMETHYLAMINE(616-39-7) 13C NMR spectrum [chemicalbook.com]

- 7. This compound(6315-60-2) 1H NMR spectrum [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Methylamine [webbook.nist.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

An In-Depth Technical Guide to N,N-Di-(beta-carboethoxyethyl)methylamine

This technical guide provides a comprehensive overview of N,N-Di-(beta-carboethoxyethyl)methylamine, a tertiary amine with significant applications in pharmaceutical development and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, synthesis, applications, and handling.

Core Molecular Attributes

This compound, also known as Diethyl 3,3'-(methylazanediyl)dipropanoate, is a diester and a tertiary amine.[1] Its fundamental molecular characteristics are summarized in the table below.

| Attribute | Value | Source |

| Molecular Formula | C11H21NO4 | [2] |

| Molecular Weight | 231.29 g/mol | [2] |

| CAS Number | 6315-60-2 | [2] |

| Canonical SMILES | CCOC(=O)CCN(C)CCC(=O)OCC | [2] |

| InChI Key | OXZUPKSEIKZASL-UHFFFAOYSA-N | [2] |

These fundamental identifiers are crucial for accurate identification and sourcing of the compound in a research and development setting.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in experimental work. The known properties of this compound are detailed below.

| Property | Value | Source |

| Boiling Point | 373.37 °C (estimated) | |

| Density | 1.0172 g/cm³ | |

| Refractive Index | 1.4421 (estimated) | |

| pKa | 7.91 ± 0.50 (Predicted) | [2] |

| XLogP3-AA | 0.6 | |

| Topological Polar Surface Area | 55.8 Ų | [2] |

| Rotatable Bond Count | 10 | [2] |

| Hydrogen Bond Acceptor Count | 5 | [2] |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is essential for the verification of the chemical structure and purity of this compound. Key spectroscopic data are available from various sources.[3]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides detailed information about the hydrogen atom environment in the molecule. Key expected signals would include triplets for the ethyl group's methyl protons, quartets for the ethyl group's methylene protons, triplets for the methylene groups adjacent to the carbonyls, triplets for the methylene groups adjacent to the nitrogen, and a singlet for the methyl group attached to the nitrogen.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments. Expected signals would correspond to the methyl and methylene carbons of the ethyl groups, the carbonyl carbons of the ester groups, the methylene carbons of the propanoate chains, and the methyl carbon attached to the nitrogen.

-

IR (Infrared) Spectroscopy: The IR spectrum is used to identify functional groups. Key absorptions for this molecule would include strong C=O stretching bands for the ester groups (typically around 1735 cm⁻¹), C-O stretching bands, and C-N stretching bands.

-

MS (Mass Spectrometry): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The predicted monoisotopic mass is 231.14706 Da.[4] Common adducts observed in mass spectrometry include [M+H]⁺, [M+Na]⁺, and [M+K]⁺.[4]

Synthesis Methodology: The Aza-Michael Addition

The primary synthetic route to this compound is the aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound.[5][6][7] In this case, methylamine acts as the nucleophile, and ethyl acrylate serves as the Michael acceptor.

The reaction proceeds via the nucleophilic attack of the methylamine's nitrogen atom on the β-carbon of ethyl acrylate. This is a double addition, where two equivalents of ethyl acrylate react with one equivalent of methylamine.

Caption: Synthesis of this compound via Aza-Michael Addition.

Detailed Experimental Protocol

The following is a generalized, yet detailed, protocol for the synthesis of this compound, based on established principles of the aza-Michael addition.[6]

Materials:

-

Methylamine (e.g., 40% aqueous solution or as a solution in a suitable solvent)

-

Ethyl acrylate

-

A suitable solvent (e.g., ethanol, methanol, or solvent-free conditions can be explored)[6][8]

-

Optional: A mild acid or base catalyst to facilitate the reaction.[5]

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, charge the methylamine solution.

-

Addition of Ethyl Acrylate: Slowly add two equivalents of ethyl acrylate to the stirred methylamine solution. The reaction can be exothermic, so controlled addition and cooling (e.g., with an ice bath) may be necessary.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. Reaction times can vary from a few hours to overnight. Microwave-assisted synthesis can significantly reduce reaction times.[8]

-

Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Purification: Once the reaction is complete, the excess reactants and solvent are removed under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Self-Validating System: The purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to ensure it matches the expected structure and is free from starting materials and by-products.

Applications in Research and Industry

The primary documented application of this compound is in the pharmaceutical industry.

Pharmaceutical Intermediate and Impurity Standard

This compound is recognized as a key intermediate and a known impurity in the synthesis of the antihistamine drug, Azelastine .[1] In the context of pharmaceutical manufacturing, it is crucial to identify and control impurities to ensure the safety and efficacy of the final drug product. Therefore, pure this compound serves as a reference standard for the analytical development and quality control of Azelastine.

Caption: Role in Azelastine Synthesis and Quality Control.

Potential as a Synthetic Building Block

Given its structure, this compound has potential as a versatile building block in organic synthesis. The tertiary amine functionality can act as a base or a nucleophile, while the two ester groups can be hydrolyzed to the corresponding dicarboxylic acid or converted to other functional groups. This makes it a candidate for the synthesis of more complex molecules, including polymers and other specialty chemicals.

Safety, Handling, and Storage

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors.

-

In case of Contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

-

Skin: Wash off with soap and plenty of water.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents, acids, and bases.

Conclusion

This compound is a valuable chemical compound with a well-defined synthesis and a critical role in the pharmaceutical industry, particularly in the manufacturing of Azelastine. Its well-characterized physicochemical and spectroscopic properties make it a useful tool for researchers and developers. A thorough understanding of its synthesis and handling is crucial for its safe and effective application in a laboratory or industrial setting.

References

- 1. 6315-60-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound(6315-60-2) 1H NMR spectrum [chemicalbook.com]

- 4. PubChemLite - this compound (C11H21NO4) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N,N-Di-(beta-carboethoxyethyl)methylamine: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of N,N-Di-(beta-carboethoxyethyl)methylamine, a tertiary amine with significant applications in chemical synthesis and as a precursor in drug development. This document delves into the historical context of its synthesis, its physicochemical properties, a detailed experimental protocol for its preparation, and its utility for researchers, scientists, and professionals in the field of drug development.

Introduction and Core Concepts

This compound, also known by its IUPAC name diethyl 3,3'-(methylazanediyl)dipropanoate, is a diester and a tertiary amine with the chemical formula C₁₁H₂₁NO₄.[1] Its structure is characterized by a central methylamino group to which two carboethoxyethyl chains are attached. This seemingly simple molecule is a product of a powerful and fundamental reaction in organic chemistry: the aza-Michael addition. Understanding this reaction is key to appreciating the synthesis and reactivity of the title compound.

The core utility of this compound lies in its bifunctional nature. The tertiary amine core can act as a base or a nucleophile, while the two ester groups can be hydrolyzed to carboxylic acids or converted to other functional groups. This versatility makes it a valuable building block in the synthesis of more complex molecules, including heterocyclic compounds and pharmaceutical intermediates.

Discovery and History: A Legacy of the Aza-Michael Reaction

While a singular, seminal publication detailing the "discovery" of this compound is not readily apparent in modern databases, its synthesis is a direct and logical application of the well-established aza-Michael reaction. The historical context of this compound is therefore intrinsically linked to the development of this fundamental carbon-nitrogen bond-forming reaction.

The Michael reaction, first described by Arthur Michael in 1887, involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). The aza-Michael reaction is a specific variant where the nucleophile is an amine. This reaction has been a cornerstone of organic synthesis for over a century, valued for its efficiency and atom economy.

The synthesis of this compound is a classic example of a double aza-Michael addition, where a primary amine (methylamine) reacts with two equivalents of an acrylate ester (ethyl acrylate). This type of reaction became commonplace as the understanding and application of the Michael addition grew throughout the 20th century. Therefore, the "discovery" of this specific molecule was less a singular event and more a natural extension of established chemical principles.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁NO₄ | [1] |

| Molecular Weight | 231.29 g/mol | [1] |

| CAS Number | 6315-60-2 | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 134-136 °C at 10 mmHg | |

| Density | 1.017 g/mL at 25 °C | |

| Solubility | Soluble in most organic solvents. |

Synthesis: A Detailed Experimental Protocol

The synthesis of this compound is a robust and high-yielding procedure that relies on the principles of the aza-Michael addition. The following protocol provides a detailed, step-by-step methodology for its preparation in a laboratory setting.

Reaction Principle

The synthesis proceeds via the nucleophilic addition of methylamine to the electron-deficient β-carbon of ethyl acrylate. The reaction is typically carried out without a catalyst, as the inherent nucleophilicity of the amine is sufficient to drive the reaction forward. The initial addition of methylamine to one molecule of ethyl acrylate forms a secondary amine intermediate, which then rapidly reacts with a second molecule of ethyl acrylate to yield the final tertiary amine product.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology

Materials:

-

Methylamine (40% solution in water or 2M in THF/Methanol)

-

Ethyl acrylate

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Addition funnel

-

Ice bath

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Place the flask in an ice bath to control the reaction temperature.

-

Reactant Charging: Charge the flask with a solution of methylamine.

-

Controlled Addition: Slowly add ethyl acrylate (2.2 equivalents) to the stirred methylamine solution via the addition funnel over a period of 30-60 minutes. The reaction is exothermic, and maintaining a low temperature is crucial to prevent polymerization of the ethyl acrylate.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours to ensure complete reaction.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Concentrate the filtered solution under reduced pressure using a rotary evaporator to remove the solvent and any unreacted starting materials.

-

Purify the resulting crude oil by vacuum distillation to obtain the pure this compound as a colorless to pale yellow liquid.

-

Causality Behind Experimental Choices:

-

Slow, Controlled Addition: Ethyl acrylate can undergo self-polymerization, especially at elevated temperatures. The slow addition and cooling of the reaction mixture mitigate this side reaction.

-

Molar Ratio: A slight excess of ethyl acrylate is often used to ensure the complete conversion of the primary amine to the desired tertiary amine.

-

Vacuum Distillation: The product has a relatively high boiling point, making vacuum distillation the preferred method for purification to avoid decomposition at atmospheric pressure.

Applications in Research and Drug Development

The unique structural features of this compound make it a versatile intermediate in several areas of chemical synthesis, with notable applications in the pharmaceutical industry.

Synthesis of Heterocyclic Compounds

The diester functionality can be exploited to construct a variety of heterocyclic rings. For example, hydrolysis of the esters to the corresponding dicarboxylic acid, followed by intramolecular cyclization reactions, can lead to the formation of piperidine derivatives. These heterocyclic scaffolds are prevalent in many biologically active molecules.

Caption: Role in the synthesis of heterocyclic scaffolds for drug development.

Precursor for Active Pharmaceutical Ingredients (APIs)

The tertiary amine and the ester groups can be chemically modified to introduce various pharmacophores. The ability to readily synthesize and functionalize this molecule makes it an attractive starting material for the discovery and development of new drug candidates.

Use as a Building Block in Organic Synthesis

Beyond its pharmaceutical applications, this compound serves as a versatile C-N-C building block in organic synthesis. The ester groups can be reduced to alcohols, converted to amides, or participate in a variety of other transformations, allowing for the creation of a diverse range of chemical structures.

Conclusion

This compound, a product of the venerable aza-Michael reaction, stands as a testament to the enduring power of fundamental organic chemistry. Its straightforward synthesis, coupled with its versatile chemical handles, ensures its continued relevance as a valuable intermediate for researchers and scientists in both academic and industrial settings. This guide has provided a comprehensive overview of its history, properties, synthesis, and applications, offering a solid foundation for its effective utilization in the laboratory.

References

N,N-Di-(beta-carboethoxyethyl)methylamine solubility in organic solvents

An In-depth Technical Guide to the Solubility of N,N-Di-(beta-carboethoxyethyl)methylamine for Researchers and Drug Development Professionals

Introduction: Understanding the Molecule

This compound is a tertiary amine characterized by a central methylamino group flanked by two carboethoxyethyl chains. Its molecular formula is C₁₁H₂₁NO₄, and it has a molecular weight of approximately 231.29 g/mol .[1][2] This structure, which combines a basic nitrogen atom with two ester functional groups, makes it a versatile building block in organic synthesis. For professionals in pharmaceutical development and chemical research, a thorough understanding of its solubility is paramount for designing reaction conditions, developing purification strategies, and formulating products. This guide provides a detailed analysis of the factors governing its solubility in various organic solvents, supported by theoretical principles and practical experimental protocols.

Section 1: Physicochemical Drivers of Solubility

The solubility of a compound is dictated by its molecular structure and its interactions with the solvent. The principle of "like dissolves like" is the cornerstone of this analysis, meaning polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[3] this compound possesses distinct regions of varying polarity, leading to a nuanced solubility profile.

-

The Tertiary Amine Core: The nitrogen atom has a lone pair of electrons, rendering it a Lewis base and a hydrogen bond acceptor.[4] This feature promotes interaction with protic and other polar solvents. With a predicted pKa of around 7.91, it is a weak base that can be protonated in acidic conditions to form a highly polar, water-soluble salt.[1]

-

Dual Ester Groups: The two carboethoxy (-COOEt) groups are significant contributors to the molecule's polarity. The carbonyl oxygen and the ether oxygen atoms can both act as hydrogen bond acceptors, enhancing solubility in polar solvents.

-

Alkyl Framework: The methyl group and the ethyl portions of the ester and side chains constitute the non-polar character of the molecule. These hydrocarbon regions favor interactions with non-polar solvents through van der Waals forces.

A key quantitative metric is the Topological Polar Surface Area (TPSA), which for this molecule is 55.8 Ų.[1] This value suggests moderate polarity, indicating that the molecule will not be exclusively soluble in either highly polar or strictly non-polar solvents but will exhibit miscibility across a range of solvent types.

Caption: Factors influencing the solubility of the target molecule.

Section 2: Predicted Solubility Profile

While specific quantitative solubility data for this compound is not widely published, a reliable qualitative and semi-quantitative profile can be predicted based on its structural features and established chemical principles.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High / Miscible | The solvent's hydroxyl group can act as a hydrogen bond donor to the amine nitrogen and ester oxygens, leading to strong solvation. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | High / Miscible | Strong dipole-dipole interactions between the solvent and the polar functional groups (amine, esters) of the solute facilitate dissolution. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Moderate | The non-polar alkyl chains of the solute interact favorably with these solvents, but the polar functional groups are poorly solvated, limiting overall solubility.[3] |

| Aqueous | Water | Low | While capable of hydrogen bonding, the molecule's significant non-polar character (11 carbons) limits its solubility in water. Solubility decreases with increasing carbon chain length in amines.[5] |

| Aqueous Acid | 5% Hydrochloric Acid (HCl) | High | The basic tertiary amine is protonated to form an ammonium salt, which is ionic and thus highly soluble in the aqueous medium.[6] |

| Aqueous Base | 5% Sodium Hydroxide (NaOH) | Low (with potential for reaction) | The molecule lacks acidic protons, so its solubility is not expected to increase. Prolonged exposure to strong bases could lead to hydrolysis of the ester groups.[7] |

Section 3: Self-Validating Experimental Protocol for Solubility Determination

To obtain precise quantitative data, a systematic experimental approach is necessary. The following protocol is designed to be self-validating by ensuring equilibrium is reached and results are reproducible.

Objective:

To quantitatively determine the solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials & Equipment:

-

This compound (solute)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Multiple glass vials (e.g., 10 mL) with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or shaker

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Step-by-Step Methodology:

-

Preparation: Place a small magnetic stir bar into a series of clean, dry vials.

-

Solvent Addition: Accurately pipette a fixed volume (e.g., 5.00 mL) of the chosen solvent into each vial.

-

Temperature Equilibration: Place the vials in the constant temperature bath set to the desired temperature (e.g., 25 °C) and allow them to equilibrate for at least 30 minutes.

-

Incremental Solute Addition:

-

Weigh a small, precisely known amount of this compound (e.g., 50 mg).

-

Add the solute to the first vial. Cap the vial securely and stir vigorously.

-

Observe for complete dissolution. If it dissolves completely, add another known increment of the solute to the same vial.

-

Repeat this process, allowing at least 15-20 minutes of stirring between additions to ensure equilibrium, until a small amount of solid solute remains undissolved. This indicates that the solution is saturated.

-

-

Equilibration of Saturated Solution: Once saturation is confirmed, allow the suspension to stir for an extended period (e.g., 2-4 hours) at a constant temperature to ensure equilibrium is fully established.

-

Sample Collection & Analysis:

-

Turn off the stirrer and allow the undissolved solid to settle.

-

Carefully draw a known volume of the clear supernatant into a syringe fitted with a syringe filter. This step is critical to remove any undissolved microparticles.

-

Dispense the filtered, saturated solution into a pre-weighed vial.

-

Determine the mass of the collected solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight of the dissolved solute is obtained.

-

-

Calculation:

-

Calculate the solubility using the formula: Solubility (g / 100 mL) = (Mass of residue / Volume of aliquot collected) * 100

-

Caption: Experimental workflow for quantitative solubility determination.

Section 4: Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[8][9]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[8][9]

-

Chemical Hazards: Amines can be corrosive and may cause skin and eye irritation or burns upon contact.[9][10][11] Avoid direct contact. In case of exposure, flush the affected area with copious amounts of water and seek medical attention.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong acids and oxidizing agents.[8][9]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

This guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound. By combining theoretical principles with a robust experimental protocol, researchers can confidently handle this compound and optimize its use in their scientific endeavors.

References

- 1. Page loading... [guidechem.com]

- 2. chemscene.com [chemscene.com]

- 3. quora.com [quora.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. youtube.com [youtube.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. Bis(2-ethoxyethyl)amine | C8H19NO2 | CID 547396 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermochemical properties of N,N-Di-(beta-carboethoxyethyl)methylamine

An In-depth Technical Guide to the Thermochemical Properties of N,N-Di-(beta-carboethoxyethyl)methylamine

Foreword: Charting the Unknowns in Amine Thermochemistry

To the researchers, scientists, and drug development professionals who navigate the complex landscape of chemical synthesis and process safety, this guide serves as both a map and a compass. The subject of our focus, this compound, is a tertiary amine ester with a molecular structure suggesting its potential utility as a synthetic intermediate. However, a thorough review of the existing scientific literature reveals a critical knowledge gap: a lack of experimentally determined thermochemical data.[1]

Properties such as enthalpy of formation, heat of combustion, and heat capacity are not mere academic data points; they are the bedrock of safe, scalable, and efficient chemical processes. They govern reaction energetics, define safety limits, and inform computational models for reaction design and hazard analysis.

This document, therefore, deviates from a simple presentation of known values. Instead, it provides a comprehensive framework for the systematic determination of these crucial properties. We will blend theoretical estimation with rigorous experimental protocols, offering a self-validating approach to characterizing compounds for which no established data exists. This is a guide not just to the properties of one molecule, but to the process of scientific discovery itself.

Molecular Identity and Predicted Physicochemical Properties

This compound is identified by the CAS number 6315-60-2.[2] Its structure consists of a central methylamine nitrogen atom bonded to two beta-carboethoxyethyl chains. Understanding its basic molecular and physical properties is the first step in any thermochemical investigation. While experimental thermochemical data is sparse, computational models provide valuable initial estimates.

| Property | Value / Prediction | Source |

| Molecular Formula | C₁₁H₂₁NO₄ | [1][2] |

| Molecular Weight | 231.29 g/mol | [2] |

| Canonical SMILES | CCOC(=O)CCN(C)CCC(=O)OCC | [1] |

| InChIKey | OXZUPKSEIKZASL-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area | 55.8 Ų | [2] |

| Predicted XLogP3-AA | 0.6 | [2] |

| Predicted pKa | 7.91 ± 0.50 | [2] |

These predicted values serve as a preliminary guide but must be confirmed through experimental validation where necessary.

A Dual-Pronged Strategy: Theoretical Estimation and Experimental Validation

In the absence of literature data, our strategy is built on two pillars: initial estimation using computational chemistry and definitive determination through precise experimentation. This dual approach is crucial; theoretical values provide a benchmark for experimental results, and experimental data, in turn, validates and refines the computational models.

The following diagram illustrates this integrated workflow.

Caption: Integrated workflow for thermochemical characterization.

Pillar 1: Theoretical Estimation of Thermochemical Properties

Before any resource-intensive experimental work, we turn to computational chemistry. Modern ab initio methods can provide reliable estimates for key thermochemical properties.

Causality Behind Method Selection: High-level composite methods like G3 (Gaussian-3) or CBS-Q (Complete Basis Set) are chosen because they are specifically designed to yield high-accuracy thermochemical data (typically within 1-2 kcal/mol) for moderately sized organic molecules.[3] These methods systematically approximate the results of a very high-level calculation by applying a series of corrections, balancing computational cost with accuracy.[3] Isodesmic reactions, where the number and type of chemical bonds are conserved between reactants and products, are employed to leverage cancellation of errors in the calculations, further improving the accuracy of the predicted enthalpy of formation.[3]

Workflow for Theoretical Calculation:

-

Structure Optimization: The 3D geometry of this compound is optimized using a robust method like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p)).

-

Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm the optimized structure is a true energy minimum and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.

-

Single-Point Energy Calculation: A high-accuracy single-point energy calculation is performed using a composite method (e.g., G3B3) on the optimized geometry.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation (ΔfH°) is calculated using a set of isodesmic reactions where the thermochemical data for all other species are well-established.

Pillar 2: Rigorous Experimental Determination

Experimental measurement is the gold standard for thermochemical data. The following protocols are designed to be self-validating through calibration with known standards and meticulous procedure.

Standard Enthalpy of Combustion (ΔcH°)

The heat of combustion is the most critical experimental value, as it directly leads to the calculation of the enthalpy of formation.

Chosen Methodology: Oxygen Bomb Calorimetry This technique is the definitive method for measuring the heat of combustion of solid and liquid organic compounds.[4] A pre-weighed sample is completely combusted in a sealed container (the "bomb") under a high pressure of pure oxygen. The heat released by the combustion is absorbed by a surrounding water bath, and the resulting temperature change is measured with high precision.

Experimental Protocol: Isoperibol Bomb Calorimetry

-

Calorimeter Calibration: a. Press a pellet of certified benzoic acid (a primary thermochemical standard) of approximately 1 g, weighed to ±0.1 mg. b. Place the pellet in the crucible of the bomb. Attach a platinum fuse wire and a cotton thread to ignite the sample. c. Seal the bomb and charge it with ~30 atm of high-purity oxygen. d. Place the bomb in the calorimeter bucket containing a known mass of purified water. e. Run the combustion sequence, recording the temperature of the water bath before, during, and after combustion until thermal equilibrium is reached. f. Calculate the energy equivalent of the calorimeter (ε_cal) using the known specific energy of combustion of benzoic acid and the corrected temperature rise. Repeat at least five times to ensure reproducibility.

-

Sample Measurement: a. Place a precisely weighed sample (~0.8 g) of this compound into the crucible. As it is a liquid, a gelatin capsule or similar container may be used, with its combustion energy being subtracted later. b. Repeat steps 1b through 1e with the sample. c. After combustion, vent the bomb and collect the liquid contents. Analyze these contents by titration with a standard sodium carbonate solution to quantify the formation of nitric acid from the nitrogen in the sample.

-

Data Correction and Calculation: a. The gross heat of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter. b. Corrections are applied for the heat of formation of nitric acid and the heat of combustion of the fuse wire and cotton thread. c. The result is converted to the standard enthalpy of combustion (ΔcH°) under standard state conditions (298.15 K and 1 bar).

Enthalpy of Vaporization (ΔvapH°)

To relate the liquid-phase enthalpy of combustion to the gas-phase enthalpy of formation (often used in computational models), the enthalpy of vaporization is required.

Chosen Methodology: Differential Scanning Calorimetry (DSC) DSC is a rapid and reliable technique for measuring thermal transitions.[5] For vaporization, it can be used to measure the heat absorbed by the sample as it evaporates at a constant temperature.

Experimental Protocol: DSC for Enthalpy of Vaporization

-

Instrument Setup: Calibrate the DSC for temperature and enthalpy using high-purity standards like indium and zinc.

-

Sample Preparation: Place a small, precisely weighed amount of the sample (1-5 mg) into a hermetically sealed aluminum pan.[4] Crimp the lid, but pierce it with a pinhole to allow for controlled vaporization.

-

Measurement: a. Place the sample pan and an empty reference pan into the DSC cell. b. Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge. c. An endothermic peak will be observed corresponding to the vaporization of the liquid.

-

Analysis: Integrate the area of the endotherm peak to determine the total heat absorbed. The enthalpy of vaporization (in J/g) is this value divided by the initial sample mass.

Heat Capacity (Cp)

Heat capacity data is vital for adjusting thermochemical values to different temperatures and for process safety calculations.

Chosen Methodology: Modulated Differential Scanning Calorimetry (MDSC) MDSC improves upon standard DSC by superimposing a sinusoidal temperature modulation on the linear heating ramp. This allows for the separation of the total heat flow into its reversing (heat capacity-related) and non-reversing components, providing a more accurate measurement of Cp.

Experimental Protocol: MDSC for Heat Capacity

-

Calibration: Perform standard temperature and enthalpy calibrations. Additionally, perform a heat capacity calibration using a known standard, such as sapphire.

-

Baseline Run: Run the desired temperature program (e.g., 25 °C to 150 °C at 2 °C/min with a modulation of ±0.5 °C every 60 seconds) with both the sample and reference pans empty to obtain a baseline.

-

Standard Run: Place a sapphire standard in the sample pan and repeat the temperature program.

-

Sample Run: Replace the sapphire with a precisely weighed sample of this compound and repeat the temperature program for the third time.

-

Calculation: The instrument software uses the data from these three runs (baseline, standard, and sample) to calculate the specific heat capacity (Cp) of the sample as a function of temperature.[6]

Data Synthesis: Calculating the Enthalpy of Formation

With the standard enthalpy of combustion (ΔcH°) determined, we can now calculate the standard enthalpy of formation (ΔfH°) using Hess's Law. This fundamental principle states that the total enthalpy change for a reaction is independent of the pathway taken.

The combustion reaction for our compound is: C₁₁H₂₁NO₄(l) + 14.25 O₂(g) → 11 CO₂(g) + 10.5 H₂O(l) + 0.5 N₂(g)

The standard enthalpy of formation of the compound can be calculated using the following equation:

ΔfH°(C₁₁H₂₁NO₄) = [11 × ΔfH°(CO₂) + 10.5 × ΔfH°(H₂O)] - ΔcH°(C₁₁H₂₁NO₄)

The standard enthalpies of formation for CO₂(g) and H₂O(l) are well-established, high-precision values.

The following diagram illustrates this application of Hess's Law.